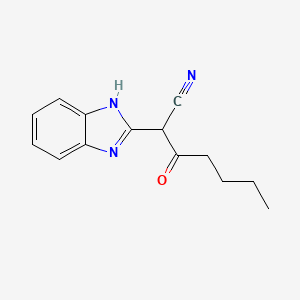

2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile

描述

2-(1H-Benzimidazol-2-yl)-3-oxoheptanenitrile is a benzimidazole derivative characterized by a seven-carbon aliphatic chain terminating in a nitrile group and a ketone moiety at the third position.

属性

IUPAC Name |

2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-2-3-8-13(18)10(9-15)14-16-11-6-4-5-7-12(11)17-14/h4-7,10H,2-3,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQJBUVUWJZRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(C#N)C1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile, a common synthetic route involves the reaction of 1,2-diaminobenzene with heptanoic acid derivatives under acidic or basic conditions . The reaction conditions often include the use of catalysts such as CuCl and TMEDA in solvents like DMSO at elevated temperatures .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

化学反应分析

Types of Reactions

2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or THF under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

科学研究应用

Antimicrobial Activity

Benzimidazole derivatives, including 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile , have shown promising antimicrobial properties. Studies indicate that compounds with a benzimidazole core exhibit significant activity against various bacterial and fungal strains.

Case Study: Antimicrobial Evaluation

A study evaluated a series of benzimidazole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Notably, compounds derived from benzimidazole demonstrated minimal inhibitory concentrations (MIC) as low as 1.27 µM against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile | 1.27 | Staphylococcus aureus |

| 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile | 2.54 | E. coli |

| 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile | 1.43 | Candida albicans |

Anticancer Properties

The anticancer potential of benzimidazole derivatives has been extensively studied, with many compounds demonstrating cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a comparative study, 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile was tested against human lung cancer cell lines (A549). The results indicated that this compound exhibited a higher cytotoxic effect than the standard drug cisplatin, suggesting its potential as an effective anticancer agent .

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| A549 | 4.53 | Cisplatin (9.99) |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of benzimidazole derivatives. These compounds can inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases.

Case Study: Inhibition Studies

A study focusing on the synthesis of new benzimidazole-based compounds revealed that certain derivatives significantly inhibited pro-inflammatory cytokines in vitro, showcasing their potential for therapeutic use in inflammatory conditions .

Mechanistic Insights

The mechanism of action for 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile involves interaction with key biological targets such as enzymes and receptors involved in disease processes. Molecular docking studies have provided insights into how these compounds bind to their targets, enhancing their effectiveness.

作用机制

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells . The compound may also induce oxidative stress or interfere with DNA synthesis, contributing to its biological effects .

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile and selected analogues:

Reactivity and Electronic Properties

- Electron-Withdrawing Effects : The nitrile and ketone groups in 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile stabilize negative charges, facilitating nucleophilic attacks or metal coordination. This is comparable to analogues like 2-(1H-benzo[d]imidazol-2-yl)-3-oxobutanenitrile but modulated by chain length .

- Substituent Impact : Chlorine in 2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile increases electrophilicity, whereas the 2-chlorophenyl group in the phenyl-substituted analogue enhances steric bulk and π-π stacking .

- Conjugation Effects : The unsaturated chain in 2-(1H-benzimidazol-2-yl)-3-methyl-2-butenenitrile allows resonance stabilization, absent in the saturated heptanenitrile chain of the target compound .

Solubility and Lipophilicity

- Polar Substituents: The hydroxyphenyl group in 2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile (from ) enhances polarity and hydrogen-bonding capacity, contrasting with the nonpolar heptanenitrile chain .

生物活性

2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 224.25 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that compounds similar to 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile exhibit significant antimicrobial properties. A study by demonstrated that benzimidazole derivatives possess activity against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The compound has shown promise as an anticancer agent. In vitro studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and inhibition of topoisomerases, which are critical for DNA replication and repair.

Case Study:

A study published in Journal of Medicinal Chemistry explored the anticancer effects of benzimidazole derivatives, including 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile. The results indicated a dose-dependent inhibition of cell proliferation in several cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type.

The proposed mechanisms through which 2-(1H-benzimidazol-2-yl)-3-oxoheptanenitrile exerts its biological effects include:

- DNA Intercalation : The compound can intercalate between DNA base pairs, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits key enzymes such as topoisomerases, which are vital for DNA strand separation during replication.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to programmed cell death.

Toxicity and Safety Profile

While the therapeutic potential is significant, understanding the toxicity profile is crucial. Preliminary toxicity assessments indicate moderate toxicity in mammalian cell lines, necessitating further investigation into its safety for clinical applications.

Summary of Key Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。